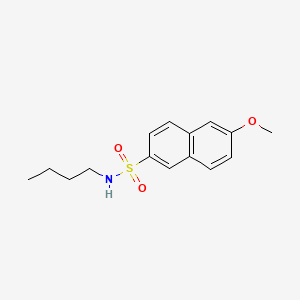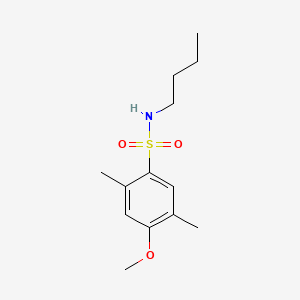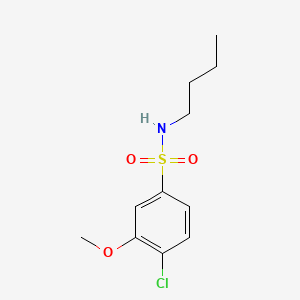
POTASSIUM ANTIMONATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium antimonate is a versatile inorganic compound with the chemical formula K₃Sb₃O₁₀·4H₂O. It is composed of potassium, antimony, oxygen, and water molecules. This compound appears as a white crystalline powder and is known for its low solubility in water. This compound plays a significant role in various industrial and scientific applications due to its unique chemical properties .
準備方法
Potassium antimonate is typically synthesized through the reaction of antimony trioxide with potassium hydroxide. The reaction involves careful regulation of conditions to ensure the desired product. The process can be summarized as follows:
-
Reaction of Antimony Trioxide with Potassium Hydroxide
Chemical Equation: Sb₂O₃ + 6 KOH → 2 K₃SbO₄ + 3 H₂O
-
Industrial Production Methods
Pressure Oxidation: Antimony trioxide is dissolved in potassium hydroxide solution under high temperature and pressure.
Oxidation-Reduction Reaction: Antimony trioxide reacts with hydrogen peroxide in potassium hydroxide solution, followed by liquid-solid separation and drying of the precipitate.
化学反応の分析
Potassium antimonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions are:
-
Oxidation
- This compound can be oxidized to form antimony pentoxide (Sb₂O₅) under specific conditions.
Reagents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Elevated temperatures and acidic or basic environments.
-
Reduction
- This compound can be reduced to antimony trioxide (Sb₂O₃) using reducing agents.
Reagents: Reducing agents like hydrogen gas or sodium borohydride.
Conditions: Controlled temperature and pressure.
-
Substitution
- This compound can undergo substitution reactions with various metal ions to form different antimonates.
Reagents: Metal salts such as sodium chloride or calcium chloride.
Conditions: Aqueous solutions and controlled pH levels.
科学的研究の応用
Potassium antimonate has a wide range of applications in scientific research, including:
-
Chemistry
- Used as a catalyst in organic reactions.
- Acts as a clarifying agent in the production of high-grade glass .
-
Biology
- Utilized in biological assays and as a staining agent for electron microscopy.
-
Medicine
- Investigated for its potential use in treating parasitic infections and as an emetic agent.
-
Industry
- Employed as a flame retardant in textiles, plastics, and rubber products.
- Used as a flux additive in electroplating .
作用機序
The mechanism of action of potassium antimonate involves its ability to release antimony ions under specific conditions. These ions interact with molecular targets and pathways, leading to various effects:
-
Molecular Targets
- Antimony ions can bind to sulfhydryl groups in proteins, affecting their function.
- They can also interact with enzymes involved in metabolic pathways, inhibiting their activity.
-
Pathways Involved
- This compound can disrupt cellular processes by interfering with protein synthesis and enzyme activity.
- It can also induce oxidative stress by generating reactive oxygen species .
類似化合物との比較
Potassium antimonate can be compared with other similar compounds, such as:
-
Antimony Potassium Tartrate
- Chemical Formula: K₂Sb₂(C₄H₂O₆)₂·3H₂O
- Known for its use as an emetic and in the treatment of parasitic infections .
-
Sodium Antimonate
- Chemical Formula: NaSb(OH)₆
- Used as a clarifying agent in glass production and as a flame retardant .
-
Antimony Pentoxide
- Chemical Formula: Sb₂O₅
- Utilized as a flame retardant and in the production of antimony compounds .
This compound stands out due to its unique combination of properties, including its low solubility in water and its effectiveness as a flame retardant and clarifying agent.
特性
CAS番号 |
10090-54-7 |
|---|---|
分子式 |
C6HClF4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






